2-Ethylfenchol

Fragrance Perfumery Substantivity

2-Ethylfenchol (CAS 18368-91-7; FEMA is a bicyclic monoterpenoid alcohol with the molecular formula C12H22O and a molecular weight of 182.3 g/mol. It belongs to the fenchane class of monoterpenoids and is characterized as an off-white to light-yellow liquid with a pungent, earthy, camphoraceous odor.

Molecular Formula C12H22O
Molecular Weight 182.3 g/mol
CAS No. 18368-91-7
Cat. No. B092113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylfenchol
CAS18368-91-7
Molecular FormulaC12H22O
Molecular Weight182.3 g/mol
Structural Identifiers
SMILESCCC1(C(C2CCC1(C2)C)(C)C)O
InChIInChI=1S/C12H22O/c1-5-12(13)10(2,3)9-6-7-11(12,4)8-9/h9,13H,5-8H2,1-4H3
InChIKeyKIPCKEJKGCXRGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, propylene glycol, most fixed oils;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylfenchol (CAS 18368-91-7) Procurement Guide: Definition, Classification, and Physical Profile


2-Ethylfenchol (CAS 18368-91-7; FEMA 3491) is a bicyclic monoterpenoid alcohol with the molecular formula C12H22O and a molecular weight of 182.3 g/mol [1]. It belongs to the fenchane class of monoterpenoids [1] and is characterized as an off-white to light-yellow liquid with a pungent, earthy, camphoraceous odor [2]. Its physicochemical profile includes a density of 0.956 g/mL at 25°C, a boiling point of 105°C at 15 mmHg, and an estimated logP of 3.8 [2][3]. The compound is soluble in ethanol, propylene glycol, and most fixed oils, but insoluble in water [2].

2-Ethylfenchol (CAS 18368-91-7): Why Unsubstituted Fenchol or Other Monoterpenoids Are Not Direct Replacements


2-Ethylfenchol is not functionally equivalent to unsubstituted fenchol (CAS 1632-73-1) or other monoterpenoid alcohols such as borneol or fenchyl acetate. Although all share a bicyclic framework, the presence of the ethyl group at the C2 position of the norbornane skeleton fundamentally alters key performance attributes [1]. Substitution of a hydrogen with an ethyl group increases molecular weight by 28 Da (from 154.25 to 182.3 g/mol) and significantly raises logP from ~3.0 to 3.8, indicating a pronounced increase in hydrophobicity [1][2]. This structural modification is associated with a shift in odor character from pine/camphoraceous (fenchol) to an earthy, rooty, musty profile reminiscent of geosmin [3], and extends substantivity from approximately 6 hours (fenchol) to 68 hours (2-ethylfenchol) [3]. These differences are quantitative and translate directly into distinct functional utility in fragrance and flavor formulations. Consequently, interchange is precluded by divergent odor profiles, volatility, and long-term performance.

2-Ethylfenchol (CAS 18368-91-7) Comparative Evidence: Quantitative Differentiation from Fenchol and Structural Analogs


2-Ethylfenchol vs. Fenchol: Substantivity and Odor Strength Differentiation

2-Ethylfenchol exhibits significantly higher substantivity and odor strength than unsubstituted fenchol, a direct consequence of its increased molecular weight and hydrophobicity. [1] reports an odor strength of 'high' with a recommendation to evaluate at ≤1.00% solution, and a substantivity of 68 hours at 10.00% in dipropylene glycol. In contrast, fenchol is described with a substantivity of only 6 hours on a blotter .

Fragrance Perfumery Substantivity

2-Ethylfenchol vs. Fenchol: Differential Odor Profile and Sensory Character

2-Ethylfenchol imparts an earthy, rooty, musty, and camphoraceous odor profile, which is fundamentally distinct from the piney, camphoraceous character of fenchol [1]. Organoleptic evaluations describe 2-ethylfenchol at 1.00% in dipropylene glycol as 'earthy ground rooty damp musty camphor' [1], while fenchol is characterized by a 'sweet camphoraceous and borneol' or 'pine woody camphor' odor .

Fragrance Flavor Odor Characterization

2-Ethylfenchol vs. Fenchol: Hydrophobicity and LogP Partitioning

The ethyl substitution on the fenchol core significantly increases lipophilicity. 2-Ethylfenchol has an estimated logP of 3.8 [1], whereas fenchol has an estimated logP of 2.85–3.0 [2]. This difference of 0.8–0.95 log units translates to a roughly 6- to 9-fold increase in octanol-water partition coefficient, indicating substantially greater hydrophobicity.

Physical Chemistry Formulation Lipophilicity

2-Ethylfenchol vs. Fenchol: Volume of Use and Commercial Significance

2-Ethylfenchol is a specialty fragrance ingredient with a worldwide usage volume of 1.0–1 metric ton per year (IFRA, 2015) [1]. This is approximately 100- to 1000-fold lower than the volume of unsubstituted fenchol, which is estimated at 100–1000 metric tons per year [2].

Market Data Procurement Fragrance Volume

2-Ethylfenchol (CAS 18368-91-7): High-Impact Application Scenarios Based on Comparative Evidence


Fine Fragrance Creation: Earthy, Geosmin-Like Accords with Extended Longevity

2-Ethylfenchol is optimally deployed in fine fragrance formulations that require an earthy, rooty, or damp-soil character with prolonged substantivity. Its 68-hour substantivity [1] and distinct odor profile [1] enable perfumers to create stable, long-lasting base notes that mimic geosmin without the high cost or stability concerns associated with the natural material. Use levels typically range from trace to 1% in the fragrance concentrate.

Flavor Formulation: Root Vegetable and Earthy Profiles in Savory and Beverage Applications

In flavor compositions, 2-ethylfenchol provides a natural, earthy, and rooty character that enhances root vegetable (e.g., beetroot, carrot), mushroom, and certain tea profiles. It is effective at low concentrations (e.g., 10 ppm taste threshold [2]), and its high substantivity ensures flavor persistence in finished products. It is particularly useful in formulations where a geosmin-like nuance is desired but natural geosmin is impractical.

Functional Perfumery: Long-Lasting Fragrance in Personal Care and Household Products

The high substantivity (68 hours) and lipophilicity (logP 3.8) of 2-ethylfenchol [1][3] make it a superior choice for functional products such as laundry detergents, fabric softeners, and air fresheners, where prolonged fragrance release is a key performance criterion. Its earthy character can also mask undesirable base odors in formulations.

Specialty Research: Olfactory and Sensory Studies on Geosmin Analogs

2-Ethylfenchol is a valuable reference compound in olfactory research due to its structural similarity to geosmin and its ability to elicit an 'earthy' percept . It has been used in studies examining odor discrimination and adaptation, and serves as a model compound for investigating structure-odor relationships in bicyclic alcohols [4].

Technical Documentation Hub

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